molecular formula C4H5NOS B023344 5-Hydroxymethylthiazole CAS No. 38585-74-9

5-Hydroxymethylthiazole

Cat. No. B023344
CAS RN: 38585-74-9
M. Wt: 115.16 g/mol
InChI Key: WKBQQWDVVHGWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Hydroxymethylthiazole has been achieved through different methods. One approach involves the synthesis from 2-chloro-5-chloromethylthiazole via esterification with sodium acetate, reduction dechlorination using zinc/glacial acetic acid, and hydrolysis with sodium hydroxide, achieving a total yield of 68.3% under optimum conditions (Sun Han-zhou, 2009). Another method employs a 'one-pot' synthesis technique, also yielding 68.20% with high purity, confirmed by element analysis, LC-MS, 1H-NMR, and 13C-NMR (Xiao Hong-bo, 2012).

Molecular Structure Analysis

The molecular structure of 5-Hydroxymethylthiazole has been elucidated through various spectroscopic methods, including IR, LC-MS, 1H NMR, and 13C NMR, ensuring the accurate determination of its structure. These analyses confirm the hydroxymethyl group's attachment to the thiazole ring and provide detailed insights into the molecule's electronic environment (Sun Han-zhou, 2009).

Scientific Research Applications

Application in the Synthesis of Ritonavir

  • Summary of the Application: 5-Hydroxymethylthiazole (5-HMT) serves as one of the key intermediates in the synthesis of Ritonavir , a well-known protease inhibitor drug used for the management of AIDS .
  • Methods of Application or Experimental Procedures: The synthesis of 5-HMT involves a zinc-mediated process . The process starts with the reaction of 2-chloro-5-chloromethylthiazole and sodium formate, followed by hydrolysis to give 2-chloro-5-hydroxymethyl-thiazole. This compound is then dehalogenated with hydrogen and palladium on carbon to afford the desired molecule .
  • . This makes it a promising intermediate for medication and pesticide production .

Application in the Preparation of 5-Hydroxymethylthiazoles

  • Summary of the Application: 5-Hydroxymethylthiazole is used in the preparation of hydroxymethylthiazole compounds .
  • Methods of Application or Experimental Procedures: The process involves reacting a halomethyl thiazole with water at an elevated temperature. Optionally, the reaction can be carried out in the presence of a base, such as sodium carbonate, which can react with any acid formed .
  • Results or Outcomes: The process results in the preparation of hydroxymethylthiazole compounds .

Application in One-Pot Synthesis Method

  • Summary of the Application: 5-Hydroxymethylthiazole is synthesized using a one-pot method .
  • Methods of Application or Experimental Procedures: The method uses 2-chlorine-5-chlorine methyl thiazole as a starting material to finally synthesize the 5-hydroxymethylthiazole sequentially through hydrolysis reaction and reduction reaction under the metal/acid combined action in the same reactor .
  • Results or Outcomes: The method is simple, convenient, and safe operation as well as low cost, and can meet the requirement of large-scale production .

Application in the Preparation of Hydroxymethylthiazole Compounds

  • Summary of the Application: 5-Hydroxymethylthiazole is used in the preparation of hydroxymethylthiazole compounds .
  • Methods of Application or Experimental Procedures: The process involves reacting a halomethyl thiazole with water at an elevated temperature. Optionally, the reaction can be carried out in the presence of a base, such as sodium carbonate, which can react with any acid formed .
  • Results or Outcomes: The process results in the preparation of hydroxymethylthiazole compounds .

Application in HPLC Column Separation

  • Summary of the Application: 5-Hydroxymethylthiazole is used in High Performance Liquid Chromatography (HPLC) for column separation .
  • Methods of Application or Experimental Procedures: The compound is used in the Newcrom R1 HPLC column for separation purposes .
  • Results or Outcomes: This application helps in the separation of complex mixtures in analytical chemistry .

Safety And Hazards

5-Hydroxymethylthiazole can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

1,3-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQQWDVVHGWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376817
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylthiazole

CAS RN

38585-74-9
Record name 5-Thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38585-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-thiazolylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thiazolemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-THIAZOLYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethylthiazole
Reactant of Route 2
5-Hydroxymethylthiazole
Reactant of Route 3
5-Hydroxymethylthiazole
Reactant of Route 4
5-Hydroxymethylthiazole
Reactant of Route 5
5-Hydroxymethylthiazole
Reactant of Route 6
5-Hydroxymethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.